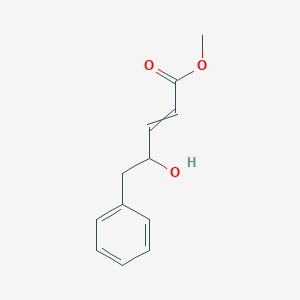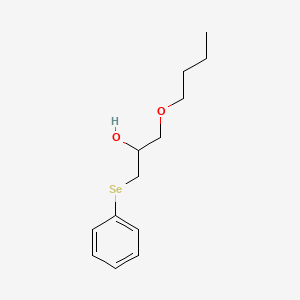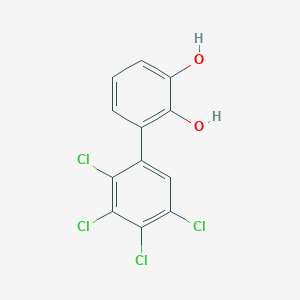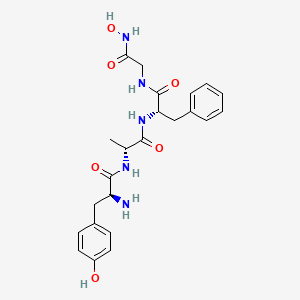
4-Anilino-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a hydroxyl group on a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-one with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method allows for the efficient conversion of the starting materials to the desired product, with high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure the best possible outcome.
Análisis De Reacciones Químicas
Types of Reactions
4-Anilino-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and proceed under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-anilino-3-methylbutan-2-one.
Reduction: Formation of 4-anilino-3-methylbutanamine.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Anilino-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Anilino-3-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutan-2-ol: A structurally similar compound with a hydroxyl group on the butane backbone but lacking the aniline group.
Aniline: Contains the phenyl group attached to an amino group but lacks the butane backbone.
Uniqueness
4-Anilino-3-methylbutan-2-ol is unique due to the presence of both the aniline group and the secondary alcohol
Propiedades
Número CAS |
80460-50-0 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-anilino-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
Clave InChI |
AEXUPYKDIDMVBG-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=CC=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
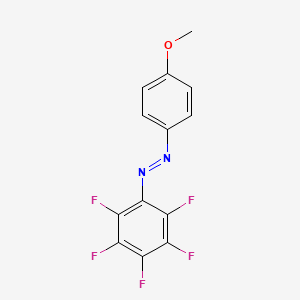
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
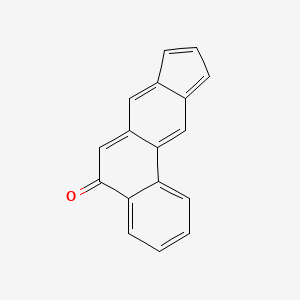
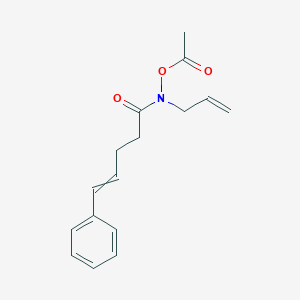
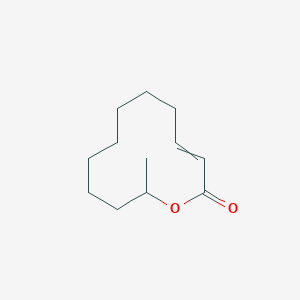
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
